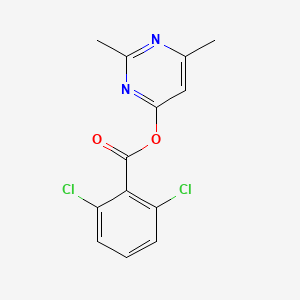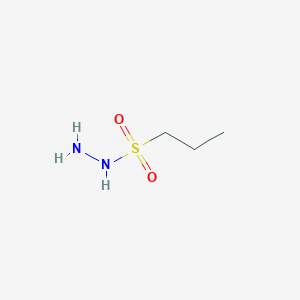
Propane-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1-sulfonohydrazide is an organic compound with the molecular formula C3H10N2O2S. It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group (-SO2-) attached to a hydrazide group (-NHNH2). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Propane-1-sulfonohydrazide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzymes, it inhibits the conversion of PABA to folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis. By inhibiting the enzymes involved in this pathway, it disrupts the production of DNA, RNA, and proteins, leading to the inhibition of bacterial growth .
Pharmacokinetics
Based on the properties of similar sulfonamides, it can be inferred that it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by this compound results in the disruption of bacterial growth and replication. This leads to the death of the bacteria, thereby exerting its antibacterial effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for binding to the target enzymes, thereby reducing its efficacy . Furthermore, the pH and temperature of the environment can also affect the stability and activity of the drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-1-sulfonohydrazide can be synthesized through the reaction of propane-1-sulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions. The general reaction scheme is as follows:
C3H7SO2Cl+NH2NH2→C3H10N2O2S+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where propane-1-sulfonyl chloride and hydrazine hydrate are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product. The resulting mixture is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Propane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonyl hydrazides.
Scientific Research Applications
Propane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazones and other derivatives.
Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methane-1-sulfonohydrazide
- Ethane-1-sulfonohydrazide
- Butane-1-sulfonohydrazide
Uniqueness
Propane-1-sulfonohydrazide is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to other sulfonyl hydrazides. Its three-carbon backbone allows for different steric and electronic effects, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
propane-1-sulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-2-3-8(6,7)5-4/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENQGEGPYPBQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58032-83-0 |
Source


|
| Record name | propane-1-sulfonohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
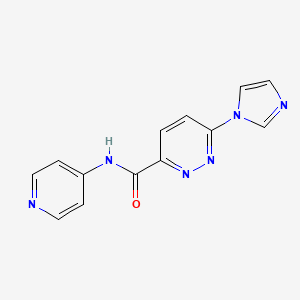
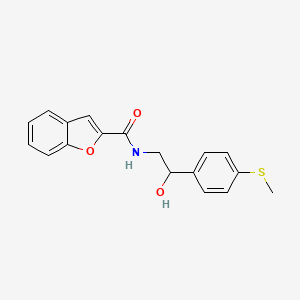
![1-[(3,5-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2512479.png)
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2512481.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2512482.png)
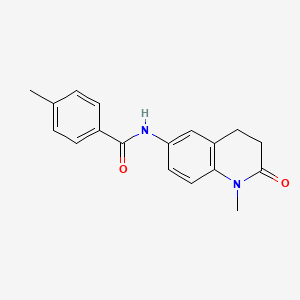
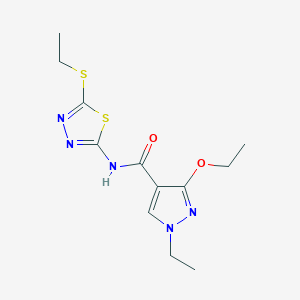
![N-[(4-chlorophenyl)(cyano)methyl]-5-methoxypentanamide](/img/structure/B2512488.png)
![1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine](/img/structure/B2512490.png)
![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)
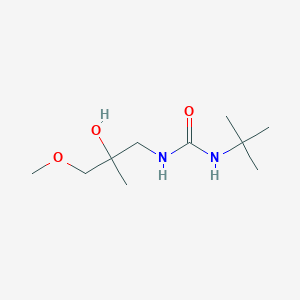
![3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid](/img/structure/B2512495.png)
